4-Chloro-3-nitrophenylacetamide
Overview
Description
4-Chloro-3-nitrophenylacetamide is an organic compound with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.606 g/mol . It is characterized by the presence of a chloro group at the 4-position and a nitro group at the 3-position on a phenyl ring, with an acetamide group attached to the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-nitrophenylacetamide can be synthesized through a multi-step process involving the nitration of 4-chloroacetanilide followed by the acylation of the resulting nitro compound. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the acylation step may involve the use of acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems may enhance efficiency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrophenylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-Chloro-3-aminophenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and ammonia.
Scientific Research Applications
4-Chloro-3-nitrophenylacetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrophenylacetamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chloro and nitro groups can participate in various interactions with the enzyme’s active site, while the acetamide group may form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitroaniline
- 4-Chloro-3-nitrophenol
Comparison
4-Chloro-3-nitrophenylacetamide is unique due to the presence of the acetamide group, which imparts different chemical reactivity and biological activity compared to similar compounds like 4-chloro-3-nitrobenzoic acid (which has a carboxylic acid group) or 4-chloro-3-nitroaniline (which has an amino group). The acetamide group allows for different types of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLQCHARENUDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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